molecular formula C16H25NO B411734 N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide

N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide

Cat. No.: B411734
M. Wt: 247.38g/mol
InChI Key: WRRJJMZPDPTMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide typically involves the reaction of 4-sec-butylphenylamine with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(4-sec-butylphenyl)-3,3-dimethylbutanoic acid.

    Reduction: Formation of N-(4-sec-butylphenyl)-3,3-dimethylbutylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butylphenyl)acetamide
  • N-(4-sec-butylphenyl)-4-ethoxybenzamide
  • N-(4-sec-butylphenyl)-4-methoxybenzamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C16H25NO/c1-6-12(2)13-7-9-14(10-8-13)17-15(18)11-16(3,4)5/h7-10,12H,6,11H2,1-5H3,(H,17,18)

InChI Key

WRRJJMZPDPTMTQ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC(C)(C)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

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